molecular formula C18H23N3O3S2 B4332932 METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE

METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE

Cat. No.: B4332932
M. Wt: 393.5 g/mol
InChI Key: NPHOFPLLBMKYQL-UHFFFAOYSA-N
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Description

METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE is a structurally intricate organic compound featuring:

  • A 1H-imidazole core substituted with methyl and methylsulfanylethyl groups.
  • A sulfanyl acetamido linker bridging the imidazole and phenylacetate moieties.
  • A phenylacetate ester group, which may enhance lipophilicity and bioavailability.

Properties

IUPAC Name

methyl 2-[[2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-12-14(9-10-25-3)20-18(19-12)26-11-15(22)21-16(17(23)24-2)13-7-5-4-6-8-13/h4-8,16H,9-11H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHOFPLLBMKYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-methyl-5-(2-methylthio)ethyl-1H-imidazole with thioacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroacetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]amino}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Methyl {[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]amino}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Key Compounds for Comparison:

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE Core Structure: Imidazolidinone with sulfanylidene and cyclohexyl groups. Key Features: Methoxyphenoxy and ester groups. Applications: Exhibits steric and electronic properties suitable for agrochemical and pharmaceutical research .

METHYL 2-[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

  • Core Structure : 1,2,4-Triazole with allyl and phenethyl substituents.
  • Key Features : Sulfanyl-acetate ester linkage.
  • Applications : Antimicrobial and antifungal activities due to triazole-sulfanyl synergy .

N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

  • Core Structure : Triazole with sulfonamide and methoxyphenyl groups.
  • Key Features : Dual sulfanyl and sulfonamide functionalities.
  • Applications : Explored for enzyme inhibition and receptor modulation .

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide Core Structure: Imidazole with methoxyphenyl and phenylacetamide groups. Key Features: Sulfanyl linker and aromatic substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups Biological Activity
Target Compound Not explicitly listed - 1H-imidazole Methylsulfanylethyl, sulfanyl acetamido, ester Hypothesized enzyme inhibition
ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE C22H28N2O5S 432.53 g/mol Imidazolidinone Cyclohexyl, methoxyphenoxy, ester Steric modulation
METHYL 2-[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE C16H19N3O2S 317.41 g/mol 1,2,4-Triazole Allyl, phenethyl, sulfanyl-acetate Antimicrobial
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide C24H22N4O3S 446.52 g/mol Imidazole Methoxyphenyl, phenylacetamide Anticancer

Impact of Substituents on Properties

  • Sulfur-Containing Groups (e.g., sulfanyl, methylsulfanylethyl) : Enhance binding to metal ions in enzyme active sites and improve redox activity .
  • Aromatic Substituents (e.g., phenyl, methoxyphenyl) : Increase hydrophobicity and π-π stacking interactions, critical for target specificity .
  • Ester vs. Amide Linkages : Esters (as in the target compound) may offer better membrane permeability, while amides (e.g., in acetamide derivatives) improve metabolic stability .

Biological Activity

Methyl 2-[2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamido]-2-phenylacetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazole ring, a phenylacetate moiety, and a methylsulfanyl group. Its molecular formula is C16H20N4O2S2C_{16}H_{20}N_4O_2S_2, indicating the presence of multiple functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds containing imidazole rings have been shown to exhibit antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of sulfur and nitrogen heteroatoms in the structure may enhance antimicrobial efficacy.
  • Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes linked to disease pathways.

Antitumor Activity

A study focused on imidazole derivatives demonstrated that compounds structurally related to this compound exhibited notable antitumor properties. For instance, compound 4f showed superior antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX).

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Selective Index (Normal/Tumor Cells)
4f3.2423–46
5-FU74.694.08
MTX42.883.14

The results indicate that compound 4f not only inhibited tumor cell growth effectively but also displayed a higher tolerance in normal cells, suggesting a favorable therapeutic window.

The mechanism of action for the observed antitumor activity involves the induction of apoptosis in cancer cells. Specifically, treatment with compound 4f led to:

  • Increased expression of pro-apoptotic protein Bax.
  • Decreased expression of anti-apoptotic protein Bcl-2.

These changes were confirmed through Western blot analysis, indicating that the compound triggers apoptotic pathways effectively.

Figure 1: Apoptosis Induction Mechanism

Apoptosis Induction Pathway

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE

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